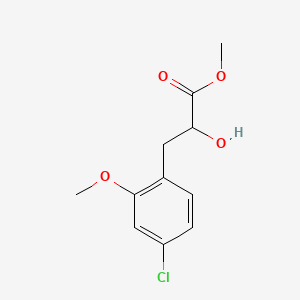
Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a methoxy group, and a hydroxypropanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(4-chloro-2-methoxyphenyl)-2-oxopropanoate.
Reduction: 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanol.
Substitution: 3-(4-methoxy-2-methoxyphenyl)-2-hydroxypropanoate.
科学的研究の応用
Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, altering their activity. The ester group can be hydrolyzed to release the active hydroxy acid, which can further interact with biological molecules.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(4-chloro-2-ethylphenyl)-2-hydroxypropanoate
- Methyl 3-(4-chloro-2-propoxyphenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can increase the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H13ClO4 |
|---|---|
分子量 |
244.67 g/mol |
IUPAC名 |
methyl 3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13ClO4/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9,13H,5H2,1-2H3 |
InChIキー |
SYBZRNRDXVXBAJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
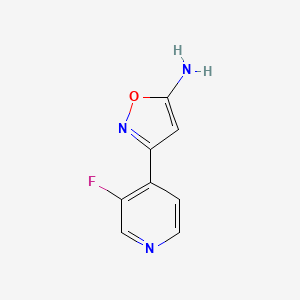
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
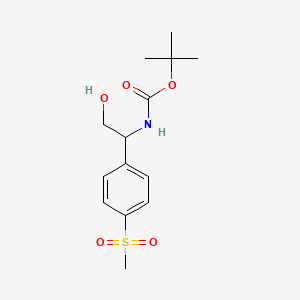
![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)
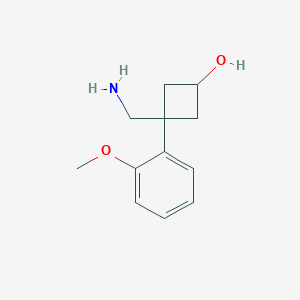
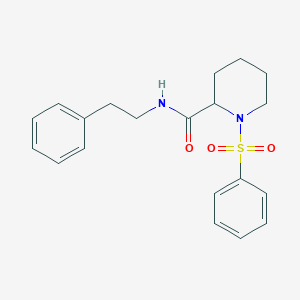

![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)

![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)
![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)
